Sarafotoxin-b

Vue d'ensemble

Description

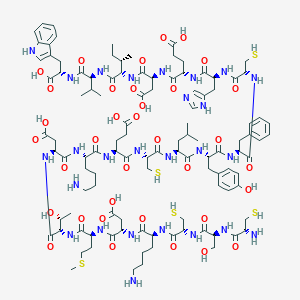

Sarafotoxin-b (SRTX-b) is a peptide extracted from the venom of Atractaspis engaddensis . It is a 21-amino-acid-long peptide that interacts with endothelin receptors (ET-A and ET-B) situated on the membrane of various cells .

Molecular Structure Analysis

Sarafotoxin-b contains twenty-one amino acid residues that spontaneously fold into a defined tertiary structure, with two interchain-cysteine linkages (disulfide bonds) and a long hydrophobic tail . The crystal structure of the human ETB receptor in complex with Sarafotoxin-b has been reported .Chemical Reactions Analysis

Intra-arterial injections of SRTX-b cause a dose-dependent increase in perfusion pressure at doses ranging from 30 to 300 pmol . The vasoconstrictor activity of SRTX-b is less remarkable than that of ET-1 at doses lower than 100 .Applications De Recherche Scientifique

Cardiac Function Analysis

Sarafotoxin-b has been utilized to study its effects on cardiac output and ventricular function. Research has shown that it can decrease cardiac output by inducing left ventricular dysfunction . This application is crucial for understanding heart diseases and could lead to the development of new therapeutic strategies for managing cardiac dysfunctions.

Respiratory System Impact

Studies have explored the impact of Sarafotoxin-b on respiratory function. It has been found to induce acute hypoxia and metabolic acidosis, significantly increasing airway resistance and elastance . This research is vital for developing treatments for respiratory conditions and could help in designing drugs that modulate lung function.

Vasoconstriction Studies

Sarafotoxin-b’s role as a powerful vasoconstrictor makes it a valuable tool for studying the regulation of blood vessels. Its ability to cause rapid and marked vasoconstriction of coronary vessels is particularly useful for researching cardiovascular diseases and could lead to new vasoactive drugs .

Neurological Research

The compound binds with high affinity to membranes in the brain, inducing hydrolysis of phosphoinositides . This property is leveraged in neurological research to understand brain function and disorders, potentially aiding in the development of neuroprotective agents.

Synthetic Peptide Development

Sarafotoxin-b serves as a basis for creating biologically active synthetic peptides. By identifying its active sites, researchers can design new compounds with potential practical use, such as metalloproteinase inhibitors . This has implications for drug design and therapeutic interventions.

Laser Therapy Enhancement

Innovatively, Sarafotoxin-b has been used to study the effects of low energy laser irradiation on ischemic hearts. The findings suggest that laser therapy can enhance recovery from the cardiopathological effects induced by Sarafotoxin-b . This application could revolutionize treatments for ischemic heart conditions.

Mécanisme D'action

Target of Action

Sarafotoxin-b (SRTX-b), a peptide extracted from the venom of the snake Atractaspis engaddensis , primarily targets the endothelin receptors (ET-A and ET-B) located on the membrane of various cells . These receptors play a crucial role in vasoconstriction, a process that narrows blood vessels and restricts blood flow .

Mode of Action

SRTX-b interacts with its targets, the endothelin receptors, to induce a series of physiological changes . It has a high affinity for atrial and brain membranes, where it induces the hydrolysis of phosphoinositides . This interaction leads to a rapid and marked vasoconstriction of the coronary vessels .

Biochemical Pathways

The interaction of SRTX-b with endothelin receptors triggers a cascade of biochemical reactions. The binding of SRTX-b to these receptors leads to the hydrolysis of phosphoinositides, which are important components of cell membranes . This process can affect various biochemical pathways, leading to changes in cellular function.

Pharmacokinetics

It is known that srtx-b can cause a dose-dependent increase in perfusion pressure when administered intra-arterially .

Result of Action

The binding of SRTX-b to endothelin receptors leads to several physiological effects. In mice and rats, it has been shown to cause three independent effects: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect . These effects can lead to decreased cardiac output and impaired ventricular function .

Action Environment

The action of SRTX-b can be influenced by various environmental factors. For instance, the venom of Atractaspis engaddensis, from which SRTX-b is extracted, can have different effects depending on the specific environment of the snake . Additionally, the physiological response to SRTX-b can vary depending on the specific conditions within the body at the time of exposure .

Safety and Hazards

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H162N26O35S5/c1-9-55(6)88(108(168)134-87(54(4)5)107(167)129-77(110(170)171)40-59-45-115-64-22-14-13-21-62(59)64)135-102(162)76(44-86(148)149)127-93(153)67(29-31-82(140)141)120-99(159)73(41-60-46-114-52-116-60)125-106(166)81(51-175)132-98(158)71(38-57-19-11-10-12-20-57)124-97(157)72(39-58-25-27-61(139)28-26-58)123-96(156)70(37-53(2)3)122-105(165)80(50-174)131-94(154)68(30-32-83(142)143)119-91(151)65(23-15-17-34-111)117-101(161)75(43-85(146)147)128-109(169)89(56(7)138)136-95(155)69(33-36-176-8)121-100(160)74(42-84(144)145)126-92(152)66(24-16-18-35-112)118-104(164)79(49-173)133-103(163)78(47-137)130-90(150)63(113)48-172/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,115,137-139,172-175H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H,114,116)(H,117,161)(H,118,164)(H,119,151)(H,120,159)(H,121,160)(H,122,165)(H,123,156)(H,124,157)(H,125,166)(H,126,152)(H,127,153)(H,128,169)(H,129,167)(H,130,150)(H,131,154)(H,132,158)(H,133,163)(H,134,168)(H,135,162)(H,136,155)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMHJZCKAUKSE-RAALVGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H162N26O35S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337134 | |

| Record name | Sarafotoxin-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarafotoxin-b | |

CAS RN |

116303-65-2 | |

| Record name | Sarafotoxin-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116303652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafotoxin-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

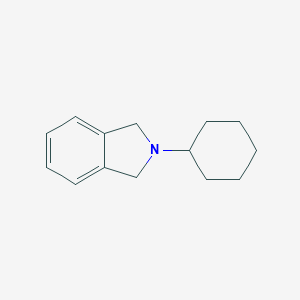

![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)

![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)